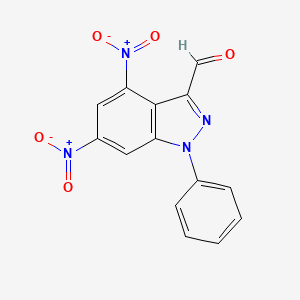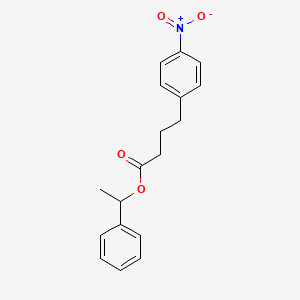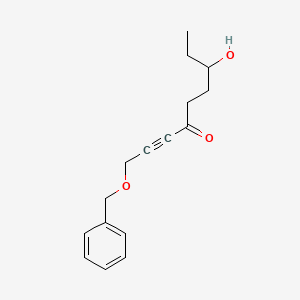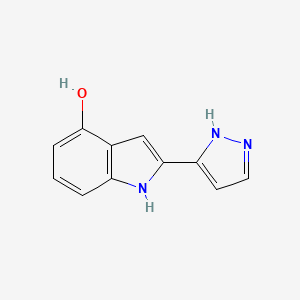
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- is a complex organic compound characterized by its unique structure, which includes a hexadiyne backbone, a trichloromethyl group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- exerts its effects involves interactions with various molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: A simpler chloroalkane with similar trichloromethyl functionality.
3,5-Hexadien-2-ol: A related compound with a similar hexadiyne backbone but lacking the trichloromethyl and phenyl groups.
Uniqueness
3,5-Hexadiyn-2-ol, 1,1,1-trichloro-6-phenyl-, (2R)- is unique due to its combination of a hexadiyne backbone, a trichloromethyl group, and a phenyl ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and industrial processes .
Propiedades
Número CAS |
819851-05-3 |
|---|---|
Fórmula molecular |
C12H7Cl3O |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
(2R)-1,1,1-trichloro-6-phenylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H7Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11,16H/t11-/m1/s1 |
Clave InChI |
CFXQZSKHJDBIHF-LLVKDONJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C#CC#C[C@H](C(Cl)(Cl)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C#CC#CC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)



![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)

![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
